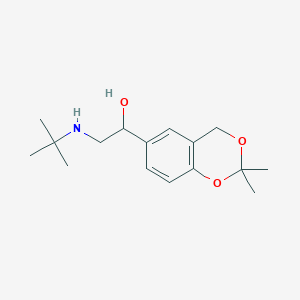
Salbutamol Acetonide
Descripción general
Descripción
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Synthesis Analysis
The synthesis of Salbutamol involves several steps, starting from 4-hydroxyacetophenone . The process includes chloromethylation, acylation, bromination, and reaction with N-(tert-butyl)benzylamine (TBBA) .Molecular Structure Analysis
Salbutamol’s molecular structure consists of a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, and 1 secondary alcohol .Chemical Reactions Analysis
Salbutamol can interact with other drugs, leading to clinically relevant drug interactions . For example, it has been reported to interact with beta-blockers, anticholinergics, other classes of bronchodilators, corticosteroids, and others .Physical And Chemical Properties Analysis
Salbutamol’s physical and chemical properties are influenced by its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation .Aplicaciones Científicas De Investigación
1. Photophysical and Photochemical Properties
Salbutamol has been studied for its photophysical and photochemical properties, particularly in aqueous solutions. Research indicates that salbutamol degrades under sunlight, forming products with potentially higher toxicity. This degradation is influenced by factors like pH, UV light exposure, and the presence of molecular oxygen (Dodson et al., 2011).
2. Analytical Detection Methods
Several studies have developed methods for detecting salbutamol in biological samples, such as plasma, using techniques like liquid chromatography coupled with tandem mass spectrometry. These methods aim to assess the drug's toxicity and optimize treatment efficacy (Thuan & Linh, 2019).
3. Drug Stability and Degradation
Research on salbutamol's stability in different solutions, including urine, has shown that it can degrade under certain conditions. This is crucial for accurate quantitative analysis in fields like clinical and doping analyses. Studies have identified methylation products of salbutamol and validated methods for its extraction and analysis (Garrido et al., 2013).
4. Pharmacokinetics and Drug Interactions
Salbutamol's pharmacokinetics have been extensively studied, including its interactions with human serum albumin. These studies use multispectral methods and molecular docking to understand the binding mechanisms between salbutamol and proteins (Zhao et al., 2020).
5. Immunological Applications
Salbutamol's potential immunomodulatory properties have led to research on its use as therapy for autoimmune diseases like multiple sclerosis. These studies suggest that salbutamol might be an effective add-on therapy in such conditions (Makhlouf et al., 2002).
6. Environmental and Food Safety Concerns
Salbutamol has been detected in natural water systems, raising environmental concerns. Studies on its photolysis in aquatic systems have provided insights into its degradation pathways and the effects of natural water constituents on its stability (Zhou et al., 2017). Moreover, its illegal use as a growth promoter in livestock necessitates methods for its detection in food products, leading to the development of sensitive assays for qualitative and quantitative control of salbutamol in foods (Zvereva et al., 2018).
Safety And Hazards
Direcciones Futuras
The pharmacotherapeutic strategy for respiratory diseases often involves the combination of different drugs with different mechanisms of action. Salbutamol is frequently paired with inhaled corticosteroids (ICS). More than a thousand Salbutamol interactions have been reported, pointing out significant gaps in the knowledge of drug-drug interactions .
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNNRZNBSYVOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135858 | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salbutamol Acetonide | |
CAS RN |
54208-72-9 | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54208-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
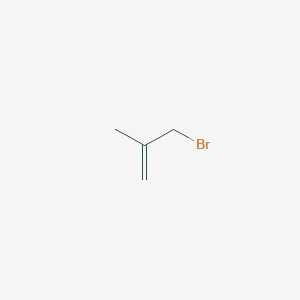
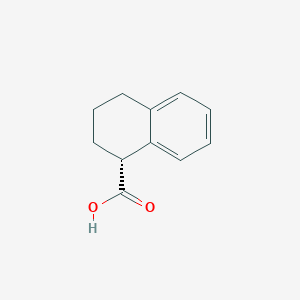

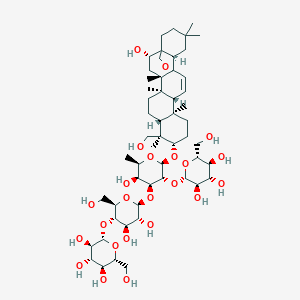
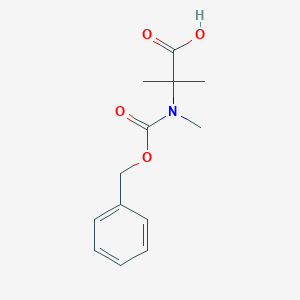
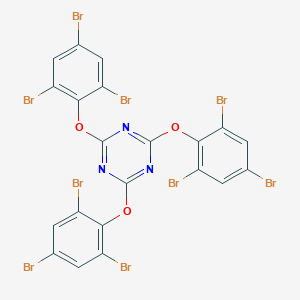
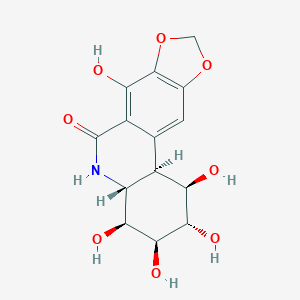
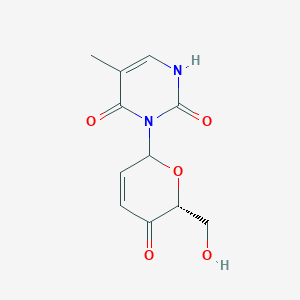
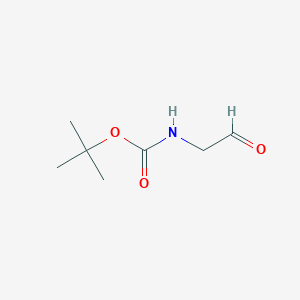
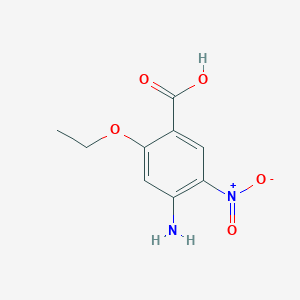
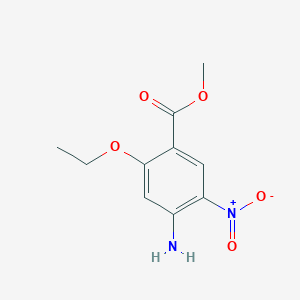
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)